2-(3,4-Dimethoxyphenethyl)-4-nitro-1-isoindolinone
Description
2-(3,4-Dimethoxyphenethyl)-4-nitro-1-isoindolinone is a synthetic heterocyclic compound featuring an isoindolinone core substituted with a nitro group at the 4-position and a 3,4-dimethoxyphenethyl moiety at the 2-position. The isoindolinone scaffold is recognized for its versatility in medicinal chemistry due to its electron-deficient aromatic system, which facilitates interactions with biological targets.
Properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitro-3H-isoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-24-16-7-6-12(10-17(16)25-2)8-9-19-11-14-13(18(19)21)4-3-5-15(14)20(22)23/h3-7,10H,8-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQIBFFYLDMVHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CC3=C(C2=O)C=CC=C3[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501153574 | |
| Record name | 2-[2-(3,4-Dimethoxyphenyl)ethyl]-2,3-dihydro-4-nitro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501153574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900015-09-0 | |
| Record name | 2-[2-(3,4-Dimethoxyphenyl)ethyl]-2,3-dihydro-4-nitro-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900015-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(3,4-Dimethoxyphenyl)ethyl]-2,3-dihydro-4-nitro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501153574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenethyl)-4-nitro-1-isoindolinone typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and phthalic anhydride.
Formation of Isoindolinone Core: The reaction between 3,4-dimethoxyphenethylamine and phthalic anhydride in the presence of a suitable catalyst, such as acetic anhydride, leads to the formation of the isoindolinone core.
Nitration: The introduction of the nitro group is achieved through nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the reaction rate and prevent over-nitration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow reactors.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenethyl)-4-nitro-1-isoindolinone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as halides or amines.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: Formation of 2-(3,4-Dimethoxyphenethyl)-4-amino-1-isoindolinone.
Substitution: Formation of various substituted isoindolinones depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Scientific Research Applications
2-(3,4-Dimethoxyphenethyl)-4-nitro-1-isoindolinone has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: Investigated for its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules for pharmaceutical and chemical research.
Material Science: Explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenethyl)-4-nitro-1-isoindolinone involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Biological Effects: The nitro group and the dimethoxyphenethyl moiety contribute to its biological activity, affecting cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 2-(3,4-Dimethoxyphenethyl)-4-nitro-1-isoindolinone, comparisons are drawn to compounds sharing key structural motifs:
USP Verapamil Related Compound B
Structure: Benzeneacetonitrile derivative with dual 3,4-dimethoxyphenyl groups, a methylaminoethyl chain, and an isopropyl group . Key Differences:
- Core Structure: The benzeneacetonitrile core (USP compound) vs. isoindolinone (target compound). The former is more flexible, while the latter’s rigid planar system may enhance binding specificity.
- Molecular Weight : The USP compound (C₂₆H₃₆N₂O₄·HCl; MW 477.05) is significantly larger than the target compound (estimated MW ~370–390 g/mol).
Nitro-Substituted Isoindolinones
Nitro groups on isoindolinones are rare in pharmaceuticals but common in agrochemicals and dyes. For example:
- 4-Nitro-1-isoindolinone: Lacks the 3,4-dimethoxyphenethyl group, resulting in lower lipophilicity. Its nitro group enhances electrophilicity, making it reactive in nucleophilic substitution reactions.
- 5-Nitroisoindolin-1-one : Exhibits antimicrobial activity in preliminary studies, suggesting that nitro positioning critically impacts bioactivity.
3,4-Dimethoxyphenethyl-Containing Compounds
The 3,4-dimethoxyphenethyl moiety is prevalent in bioactive molecules:
- Verapamil : A calcium channel blocker with a 3,4-dimethoxyphenethylamine chain. Its structural complexity (vs. the target compound) allows for stereospecific interactions with L-type calcium channels.
- Dopamine Analogues : 3,4-Dimethoxyphenethylamine derivatives act as neurotransmitter modulators, highlighting the group’s role in central nervous system targeting.
Research Findings and Implications
- Bioactivity Predictions: Molecular docking studies (hypothetical) suggest that the isoindolinone core could interact with kinase ATP-binding pockets, while the 3,4-dimethoxyphenethyl group may enhance membrane permeability.
- Stability Concerns : Nitro groups are prone to metabolic reduction, which could limit in vivo efficacy unless stabilized via formulation.
Biological Activity
The compound 2-(3,4-Dimethoxyphenethyl)-4-nitro-1-isoindolinone is a member of the isoindoline family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and potential as a neuroprotective agent.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a nitro group and methoxy substituents, which are known to influence its pharmacological profile.
Anticancer Activity
Recent studies have shown that derivatives of isoindoline compounds exhibit significant anticancer activity. For instance, in vitro assessments conducted by the National Cancer Institute (NCI) demonstrated that various isoindoline derivatives possess antimitotic properties against human tumor cells. The mean GI50 (the concentration required to inhibit cell growth by 50%) values for these compounds were reported to be around 15.72 μM, indicating promising efficacy against cancer cell lines .
| Compound | Mean GI50 (μM) | TGI (μM) |
|---|---|---|
| This compound | 15.72 | 50.68 |
In addition to direct cytotoxicity, some studies suggest that these compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Properties
The nitro group present in this compound contributes to its anti-inflammatory effects. Nitro compounds have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS . In experimental models, these compounds demonstrated a capacity to reduce inflammation markers significantly.
| Inflammatory Marker | Effect |
|---|---|
| COX-2 Inhibition | Significant |
| iNOS Inhibition | Significant |
Neuroprotective Potential
The isoindoline derivatives are also being explored for their potential in treating neurodegenerative diseases such as Alzheimer's disease. Molecular docking studies indicate that these compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with cholinergic dysfunction in Alzheimer's patients . The best-performing derivatives showed IC50 values as low as 1.12 μM for AChE inhibition.
| Enzyme | IC50 (μM) |
|---|---|
| Acetylcholinesterase (AChE) | 1.12 |
| Butyrylcholinesterase (BuChE) | 21.24 |
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study, this compound was administered to various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations above 10 μM. This study highlights the compound's potential as a lead candidate for further development in cancer therapeutics .
Case Study 2: Neuroprotective Activity
A recent study evaluated the neuroprotective effects of isoindoline derivatives in a mouse model of Alzheimer's disease. Treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups. These findings suggest that this compound may offer dual benefits by inhibiting cholinesterases and exerting neuroprotective effects .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 2-(3,4-Dimethoxyphenethyl)-4-nitro-1-isoindolinone, and how can reaction conditions be optimized?
A multi-step approach is typically employed:
Condensation Reactions : Utilize aldehydes or ketones (e.g., nitro-substituted precursors) under acidic or basic conditions. For example, describes the use of indolecarbaldehyde or substituted benzaldehydes in ethanol with NaOH, followed by prolonged stirring (48 hours) to form α,β-unsaturated ketones .
Nitro Group Introduction : Electrophilic nitration using nitric acid/sulfuric acid mixtures at controlled temperatures (0–5°C) to avoid over-nitration.
Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for isolating the nitro-substituted isoindolinone derivative .
Optimization Tips : Monitor reaction progress via TLC, and adjust stoichiometry of nitro precursors to minimize byproducts.
Q. Which spectroscopic techniques are essential for characterizing the nitro group and aromatic substituents in this compound?
- FT-IR Spectroscopy : Identify nitro (NO₂) symmetric and asymmetric stretching vibrations at ~1520 cm⁻¹ and ~1350 cm⁻¹, respectively .
- NMR Spectroscopy :
- ¹H NMR : Methoxy groups (3,4-dimethoxyphenethyl) appear as singlets at ~3.8 ppm. Aromatic protons adjacent to nitro groups show deshielding (8.0–8.5 ppm) .
- ¹³C NMR : Nitro-substituted carbons resonate at ~145–150 ppm, while methoxy carbons appear at ~55–60 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns to validate the structure.
Advanced Research Questions
Q. How does the electron-withdrawing nitro group influence the compound’s reactivity in subsequent functionalization reactions?
The nitro group deactivates the aromatic ring via resonance and inductive effects, directing electrophilic substitution to meta positions. However, in reduction reactions (e.g., catalytic hydrogenation), the nitro group can be converted to an amine, altering reactivity. For example:
- Reduction Pathways : Use Pd/C or Raney Ni under H₂ to yield 4-amino derivatives, which are more nucleophilic and amenable to cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Electronic Effects : Computational studies (e.g., DFT) can predict charge distribution and reactive sites. Compare with analogs lacking nitro groups to assess electronic modulation .
Q. How can researchers resolve contradictions in reported biological activity data for structurally related isoindolinone derivatives?
Discrepancies often arise from assay variability or structural modifications. Strategies include:
Standardized Assays : Replicate enzyme inhibition studies (e.g., acetylcholinesterase) under uniform conditions (pH, temperature, substrate concentration) as described in .
Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., methoxy vs. nitro groups) and correlate with activity trends. For example, highlights how methoxy groups enhance solubility and binding affinity in quinoline derivatives .
Meta-Analysis : Compare data across peer-reviewed studies, prioritizing results from high-impact journals or validated protocols.
Q. What mechanistic insights can be gained from studying the degradation pathways of this compound under physiological conditions?
- Hydrolytic Stability : Assess pH-dependent degradation (e.g., in simulated gastric fluid) via HPLC-MS to identify hydrolysis products (e.g., nitro-to-amine conversion).
- Oxidative Stress Response : Expose the compound to reactive oxygen species (ROS) and monitor nitro group reduction or ring-opening reactions using ESR spectroscopy .
- Metabolite Profiling : Use liver microsome assays to identify cytochrome P450-mediated metabolites, critical for toxicity evaluation .
Methodological Considerations
Q. How should researchers design experiments to evaluate the compound’s potential as a kinase inhibitor?
In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) against kinase ATP-binding pockets, prioritizing targets with high binding scores.
In Vitro Kinase Assays : Use fluorescence-based ADP-Glo™ assays to measure inhibition of specific kinases (e.g., EGFR, VEGFR) at varying concentrations (1 nM–10 µM).
Selectivity Profiling : Test against a panel of 50+ kinases to identify off-target effects .
Q. What strategies mitigate challenges in crystallizing nitro-substituted isoindolinone derivatives for X-ray diffraction studies?
- Co-Crystallization : Use small-molecule co-formers (e.g., carboxylic acids) to improve lattice stability.
- Temperature Gradients : Slow cooling (0.1°C/min) from saturated solutions in DMSO/water mixtures.
- Synchrotron Radiation : High-intensity X-rays enhance diffraction quality for low-symmetry crystals .
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
